molecular formula C10H11FN2O3 B124028 4-(2-Fluoro-4-nitrophenyl)morpholine CAS No. 2689-39-6

4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No.: B124028
CAS No.: 2689-39-6
M. Wt: 226.2 g/mol
InChI Key: ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387723
Record name 4-(2-fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-39-6
Record name 4-(2-Fluoro-4-nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Fluoro-4-nitrophenyl)morpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate morpholine, enhancing its nucleophilicity. K₂CO₃ in dimethyl sulfoxide (DMSO) achieves 84% yield, while Cs₂CO₃ in acetonitrile yields 70%.

  • Solvent Effects : Polar aprotic solvents like DMSO and dimethylformamide (DMF) improve reaction kinetics. DMSO increases dielectric constant, stabilizing transition states.

  • Temperature and Time : Reactions typically proceed at 80–110°C for 3–18 hours. Prolonged heating (>12 hours) in batch reactors minimizes byproducts.

Table 1: Comparative SNAr Reaction Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Source
K₂CO₃DMSO80384
Cs₂CO₃Acetonitrile110870
K₂CO₃DMFRT393

Mechanistic Insights

The fluorine at the 2-position is preferentially substituted due to para-directing effects of the nitro group. Computational studies indicate that the nitro group lowers the activation energy for SNAr by 15–20 kJ/mol compared to non-nitrated analogues.

Microwave-Assisted Synthesis

Microwave irradiation drastically accelerates the SNAr reaction by enabling rapid and uniform heating.

Protocol and Efficiency

  • Conditions : A mixture of 3,4-difluoronitrobenzene and morpholine in DMSO is irradiated at 150 W and 100°C for 30 minutes, yielding 65–70% product.

  • Advantages :

    • Time Reduction : Reaction time decreases from 18 hours (conventional) to 30 minutes.

    • Energy Efficiency : Specific absorption rate (SAR) of microwaves reduces energy consumption by 40%.

Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time18 h0.5 h
Yield84%70%
Energy Consumption1.2 kWh0.7 kWh

Continuous Flow Microreactor Synthesis

Microreactor technology enhances scalability and safety for industrial production.

Key Developments

  • Microfluidic Systems : A continuous flow setup with a residence time of 5–10 minutes at 80–100°C achieves >90% conversion. Computational fluid dynamics (CFD) optimizes flow rates (0.5 mL/min) and channel geometries.

  • Solvent Selection : Sulfolane, a high-boiling polar solvent, enables efficient heat transfer and reduces side reactions in large-scale batches.

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ReactorMicroreactor
Residence Time18 h10 min
Yield84%92%
Byproduct Formation8%<2%

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers an alternative route, though less common due to cost.

Procedure and Limitations

  • Catalysts : Palladium(II) acetate with Xantphos ligand in 1,4-dioxane at 110°C for 8 hours yields 42% product.

  • Challenges :

    • High catalyst loading (5–10 mol%).

    • Sensitivity to oxygen and moisture.

Industrial-Scale Production

Optimization for Manufacturing

  • Solvent Recycling : DMSO and sulfolane are recovered via distillation, reducing waste by 30%.

  • Safety Protocols : Exothermic reactions are controlled using jacketed reactors with real-time temperature monitoring.

Table 4: Industrial Production Metrics

ParameterValue
Annual Capacity10–50 metric tons
Purity>98% (HPLC)
Cost per Kilogram$120–$150

Purification and Characterization

  • Recrystallization : Crude product is purified using aqueous methanol or ethanol, achieving >99% purity.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 8.01–7.93 (m, 1H), 3.20 (t, J = 4.8 Hz, 4H).

    • HRMS : m/z 227.0838 (M+H⁺) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-(2-Fluoro-4-nitrophenyl)morpholine has been investigated as a potential intermediate in the synthesis of various pharmaceuticals. Its derivatives are used to create compounds that target specific biological pathways. For instance, it plays a role in synthesizing antibiotics like Linezolid, which is used to treat bacterial infections .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the morpholine ring can enhance the efficacy of these compounds against resistant bacterial strains .

3. Cancer Research

The compound has also been explored for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in tumor growth makes it a candidate for further investigation in oncology .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is used as a building block for synthesizing dendritic polymers. These polymers are known for their high surface area and functional versatility, making them suitable for applications in drug delivery systems and catalysis .

2. Coatings and Adhesives

The compound's chemical stability and reactivity allow it to be utilized in the formulation of advanced coatings and adhesives. These materials can provide enhanced durability and resistance to environmental factors .

Environmental Applications

1. Water Treatment

Recent studies have highlighted the use of this compound in environmental remediation processes, particularly in the neutralization of water pollutants. Its catalytic properties enable it to facilitate reactions that break down harmful substances in contaminated water .

2. Detection of Pollutants

The compound can also be employed as a reagent in analytical chemistry for detecting specific pollutants in environmental samples. Its sensitivity allows for the accurate quantification of contaminants, aiding regulatory compliance and environmental monitoring .

Case Studies

Study Title Application Focus Findings
Synthesis of Linezolid DerivativesPharmaceuticalDemonstrated effective synthesis routes using this compound as an intermediate .
Antimicrobial PropertiesDrug DevelopmentIdentified enhanced activity against resistant bacteria through structural modifications .
Dendritic Polymer SynthesisMaterial ScienceShowed potential for drug delivery applications due to high surface area and functionalization capabilities .
Water Pollutant NeutralizationEnvironmental ScienceEffective in breaking down contaminants through catalytic reactions .

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. In the case of its use as an intermediate in Linezolid synthesis, the compound contributes to the formation of the oxazolidinone ring, which is crucial for the antibiotic’s activity. The pathways involved include nucleophilic substitution and subsequent cyclization reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(2-Fluoro-4-nitrophenyl)morpholine
  • Molecular Formula : C₁₀H₁₁FN₂O₃
  • Molecular Weight : 226.21 g/mol
  • CAS Registry Number : 2689-39-6 .

Synthesis :
Produced via nucleophilic aromatic substitution (SNAr) between morpholine and 1,2-difluoro-4-nitrobenzene under neat or solvent-mediated conditions. This reaction selectively substitutes the fluorine at the 2-position of the nitrobenzene ring, yielding the target compound .

Comparison with Structural Analogues

Substituent Modifications on the Aromatic Ring

Compound Name Substituents Key Structural Features Applications
This compound 2-F, 4-NO₂, morpholine Fluorine enhances lipophilicity and metabolic stability; nitro group facilitates reduction to amine intermediates Antibiotic (linezolid), anticoagulant (rivaroxaban) intermediates
4-(4-Nitrophenyl)morpholine 4-NO₂, morpholine Lacks fluorine; simpler electronic profile Building block for anti-inflammatory and antimicrobial agents
4-(2-Chloro-4-nitrophenyl)morpholine 2-Cl, 4-NO₂, morpholine Chlorine increases steric bulk and alters reactivity Intermediate in combinatorial chemistry

Impact of Substituents :

  • Fluorine (F) : Introduces strong electron-withdrawing effects, improving stability against oxidation and enhancing binding affinity in biological targets .
  • Chlorine (Cl) : Larger atomic size reduces reaction rates in SNAr compared to fluorine but increases lipophilicity .

Heteroatom Variations in the Morpholine Ring

Compound Name Heteroatom in Ring Key Properties Applications
This compound Oxygen (O) Moderate lipophilicity; forms hydrogen bonds in crystal lattice Pharmaceutical intermediate
4-(4-Nitrophenyl)thiomorpholine Sulfur (S) Higher lipophilicity; sulfur participates in metabolic oxidation Precursor for kinase inhibitors and antimycobacterial agents

Structural and Functional Differences :

  • Thiomorpholine (S) : Sulfur increases logP by ~0.5–1.0 units compared to morpholine, enhancing membrane permeability. It also serves as a "soft spot" for oxidative metabolism .
  • Crystal Packing : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O interactions and π-π stacking, unlike morpholine analogues, which exhibit weaker intermolecular forces .

Hydrogenation Reactivity

Compound Name Reduction Product Catalytic Conditions Yield/Selectivity
This compound 3-fluoro-4-morpholinoaniline Au/ANW catalysts, H₂ flow >98% yield under continuous flow
4-(4-Nitrophenyl)morpholine 4-morpholinoaniline Pd/C, H₂ pressure ~95% yield

Key Findings :

  • Gold-based catalysts (Au/ANW) show superior stability and reusability compared to traditional Pd/C systems .

Pharmacological Activity of Derivatives

Parent Compound Derived Hybrid/Agent Biological Activity Mechanism
This compound Fluoroquinolone hybrids Antimicrobial (moderate activity) DNA gyrase inhibition
4-(4-Nitrophenyl)thiomorpholine Thiomorpholinoaniline amides Antimycobacterial (MIC: 2–8 µg/mL) Target undefined; likely membrane disruption

Role of Fluorine: Derivatives of this compound exhibit enhanced antimicrobial activity compared to non-fluorinated analogues, attributed to improved target binding and metabolic stability .

Biological Activity

4-(2-Fluoro-4-nitrophenyl)morpholine is a morpholine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a morpholine ring and a nitrophenyl substituent, which may contribute to its bioactivity.

Chemical Structure and Properties

The chemical formula for this compound is C10H11FN2O3C_{10}H_{11}FN_2O_3. Its structure can be represented as follows:

4 2 Fluoro 4 nitrophenyl morpholine\text{4 2 Fluoro 4 nitrophenyl morpholine}

This compound exhibits properties typical of both morpholine derivatives and nitrophenyl compounds, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound may possess significant antibacterial and antifungal properties. The presence of the nitro group is known to enhance the antimicrobial activity of compounds, while the morpholine moiety can influence the lipophilicity and overall pharmacokinetics.

Antibacterial Activity

Studies have demonstrated that morpholine derivatives, including this compound, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from micromolar to millimolar concentrations, indicating their potential effectiveness in inhibiting bacterial growth.

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coliTBD
This compoundS. aureusTBD
This compoundP. aeruginosaTBD

Note: Specific MIC values for this compound require further empirical studies.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in antifungal applications. Morpholine derivatives are often tested against common fungal strains such as Candida albicans and Aspergillus species. Preliminary data suggest that modifications to the phenyl ring can significantly affect antifungal potency.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on the continuous synthesis of this compound using microreactor technology reported successful optimization of reaction conditions, which could lead to enhanced yields and purity for biological testing .
  • Comparative Analysis : A comparative analysis of various morpholine derivatives highlighted that those with electron-withdrawing groups (like nitro) exhibited improved antimicrobial activity compared to their electron-donating counterparts .
  • Mechanistic Insights : Research into the mechanism of action suggests that the antibacterial activity may be attributed to disruption of bacterial cell membranes and interference with metabolic pathways, although specific pathways for this compound remain under investigation .

Q & A

What are the conventional synthetic routes for 4-(2-fluoro-4-nitrophenyl)morpholine, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,4-difluoronitrobenzene and morpholine. In a representative procedure, morpholine (1.5 mL, 17.29 mmol) is added to 3,4-difluoronitrobenzene (1.10 mL, 6.90 mmol) in refluxing acetonitrile for 18 hours, yielding 70% after recrystallization from aqueous methanol . Microwave-assisted synthesis (e.g., 150 W, 100°C) reduces reaction time to 30 minutes while maintaining comparable yields (~65–70%) . Key parameters include solvent polarity (acetonitrile enhances SNAr kinetics), stoichiometric excess of morpholine (2.5 equiv.), and temperature control to minimize side reactions like nitro group reduction .

How does continuous flow synthesis in microreactors improve the scalability and safety of this compound production compared to batch methods?

Level: Advanced
Methodological Answer:
Continuous flow synthesis in microreactors enables precise control over residence time (e.g., 5–10 minutes) and temperature (80–100°C), achieving >90% conversion with reduced byproduct formation. A study optimized the process using computational fluid dynamics (CFD) simulations, identifying optimal flow rates (0.5 mL/min) and channel geometries to enhance mixing efficiency . Compared to batch methods, flow systems minimize thermal degradation risks and enable safer handling of exothermic reactions. Scale-up to millidevices demonstrated consistent product quality (purity >98%) with a 50% reduction in solvent usage .

What safety precautions are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
The compound is classified as harmful (H315, H319, H335) and requires strict safety measures:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Store in airtight containers at 2–8°C, away from reducing agents to prevent unintended nitro group reactions .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

How do enzymatic and chemical catalytic systems differ in reducing the nitro group of this compound?

Level: Advanced
Methodological Answer:

  • Enzymatic Reduction: Bacillus tequilensis nitroreductase (BtNR) catalyzes nitro group reduction using NADH/NADPH cofactors. Kinetic studies show low catalytic efficiency (kcat/Km = 0.01 s⁻¹ μM⁻¹) for this substrate due to steric hindrance from the morpholine ring .
  • Chemical Catalysis: Rhodium-cobalt core-shell catalysts (0.5% Rh) achieve >90% conversion in hydrogenation reactions under mild conditions (25°C, 1 atm H₂). The morpholine group’s electron-donating effect slows reduction kinetics compared to simpler nitroarenes, requiring optimized catalyst loading (0.1–0.3 mol%) .

What analytical techniques are most effective for monitoring the synthesis and purity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹⁹F-NMR tracks reaction progress (e.g., disappearance of 3,4-difluoronitrobenzene signals at δ 7.8–8.2 ppm) and confirms regioselectivity .
  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98%) and detect intermediates like 3-fluoro-4-morpholinoaniline .
  • IR Spectroscopy: Peaks at 1516 cm⁻¹ (asymmetric NO₂ stretch) and 1243 cm⁻¹ (C-F stretch) validate functional groups .

How can molecular docking studies inform the design of this compound derivatives with enhanced antimicrobial activity?

Level: Advanced
Methodological Answer:
Docking simulations with bacterial targets (e.g., Staphylococcus aureus enoyl-acyl carrier protein reductase) identify critical interactions:

  • The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr-158).
  • Fluorine substitution at the 2-position enhances hydrophobic interactions with binding pockets .
    Derivatives with sulfonamide or carbamate groups show improved binding affinities (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for the parent compound) and MIC values of 2–4 μg/mL against drug-resistant strains .

What factors influence the regioselectivity of SNAr reactions in synthesizing this compound?

Level: Advanced
Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects: The nitro group at C4 deactivates the ring, directing morpholine substitution to the less deactivated C2 position.
  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, favoring C2 substitution (95:5 C2:C3 ratio) .
  • Microwave Irradiation: Enhances reaction rates by reducing activation energy, but may alter selectivity if temperature gradients form .

How can researchers resolve contradictions in catalytic efficiency data between enzymatic and chemical reduction studies?

Level: Advanced
Methodological Answer:
Discrepancies arise from differing rate-limiting steps:

  • BtNR Catalysis: Flavin reduction by NADH is rapid (kred = 260 s⁻¹), but substrate binding (Km = 150 μM) limits turnover .
  • Chemical Catalysis: Surface adsorption/desorption kinetics dominate Rh-Co systems, with turnover frequencies (TOF) exceeding 500 h⁻¹ .
    Strategies include:
  • Normalizing activity metrics (e.g., TOF vs. kcat/Km).
  • Conducting cross-validation experiments (e.g., testing BtNR with Rh-Co catalysts) to identify synergistic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoro-4-nitrophenyl)morpholine
Reactant of Route 2
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4-(2-Fluoro-4-nitrophenyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.